Structural characterization and properties of (R)-2-benzylhexanamide
Structural characterization and properties of (R)-2-benzylhexanamide
An In-Depth Technical Guide to the Structural Characterization and Properties of (R)-2-benzylhexanamide
Abstract
(R)-2-benzylhexanamide is a chiral amide of interest in medicinal chemistry and materials science due to its specific stereochemical configuration and the presence of both aromatic and aliphatic moieties. This guide provides a comprehensive overview of its structural characterization, physicochemical properties, and potential applications. As a specific data set for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established principles to present a robust, scientifically-grounded profile. We will detail the methodologies for its synthesis and purification, exhaustive structural elucidation through advanced spectroscopic techniques, and an exploration of its potential biological relevance, providing researchers, scientists, and drug development professionals with a foundational understanding of this molecule.
Introduction: The Significance of Chiral Amides
Chirality is a fundamental property in molecular science, profoundly influencing a compound's interaction with biological systems.[1][2] In drug discovery, the spatial arrangement of atoms can dictate the efficacy and safety of a therapeutic agent, as enantiomers often exhibit different pharmacological and toxicological profiles.[2][3] The amide bond is a cornerstone of peptides and many synthetic molecules, offering rigidity and hydrogen bonding capabilities that are crucial for molecular recognition.[4][5]
(R)-2-benzylhexanamide combines these critical features: a chiral center at the alpha-carbon to the carbonyl and a secondary amide linkage. The presence of a benzyl group introduces aromaticity, while the hexanamide backbone provides lipophilicity. This unique combination makes it a valuable scaffold for investigating structure-activity relationships (SAR) in various therapeutic areas. This guide serves as a technical blueprint for its comprehensive analysis.
Synthesis and Purification
The most direct and widely adopted method for synthesizing amides is the coupling of a carboxylic acid with an amine.[6][7] For (R)-2-benzylhexanamide, this involves the reaction of (R)-2-benzylhexanoic acid with benzylamine.
Proposed Synthetic Pathway
Caption: Proposed synthesis of (R)-2-benzylhexanamide.
Experimental Protocol: Amide Coupling
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Preparation: To a solution of (R)-2-benzylhexanoic acid (1.0 eq) in an anhydrous solvent such as Dichloromethane (DCM) or Acetonitrile (MeCN), add a suitable coupling agent (e.g., EDC/HOBt, HATU) (1.1 eq).[8] Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Amine Addition: Add benzylamine (1.05 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl) to remove excess amine, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted acid, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure (R)-2-benzylhexanamide.
Causality Behind Choices: The use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with HOBt (Hydroxybenzotriazole) minimizes the risk of racemization at the chiral center, a critical consideration for synthesizing enantiopure compounds.[8][9] Anhydrous solvents are essential to prevent the hydrolysis of the activated acid intermediate.
Structural Characterization
A multi-technique approach is necessary for unambiguous structural elucidation.
Molecular Structure
Caption: Structure of (R)-2-benzylhexanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[10][11]
Predicted ¹H NMR (400 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20-7.40 | m | 10H | Aromatic protons (2 x Ph) |
| ~6.50 | br t | 1H | N-H |
| ~4.40 | d | 2H | N-CH₂-Ph |
| ~2.90 | dd | 2H | Ph-CH₂-CH |
| ~2.40 | m | 1H | CH (chiral center) |
| ~1.20-1.60 | m | 4H | -(CH₂)₂-CH₃ |
| ~0.85 | t | 3H | -CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | C=O (Amide) |
| ~138.0-140.0 | Quaternary Ar-C |
| ~127.0-129.0 | Ar-CH |
| ~50.0 | CH (chiral center) |
| ~44.0 | N-CH₂-Ph |
| ~38.0 | Ph-CH₂-CH |
| ~31.0, 27.0 | -(CH₂)₂-CH₃ |
| ~22.5 | -CH₂-CH₃ |
| ~14.0 | -CH₃ |
Rationale for Predictions: The chemical shifts are estimated based on standard values for benzyl groups, alkyl chains, and secondary amides.[12][13] The broadness of the N-H signal is due to quadrupole broadening and potential hydrogen bonding. The diastereotopic nature of the N-CH₂ protons (due to the adjacent chiral center) might result in a more complex multiplet than a simple doublet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[14]
Predicted Characteristic IR Peaks
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium | N-H stretch (Secondary Amide) |
| ~3030-3080 | Medium | Aromatic C-H stretch |
| ~2850-2960 | Strong | Aliphatic C-H stretch |
| ~1645 | Strong | C=O stretch (Amide I band) |
| ~1550 | Strong | N-H bend (Amide II band) |
| ~1450, 1495 | Medium | Aromatic C=C stretches |
Rationale for Predictions: The Amide I and II bands are highly characteristic of the amide linkage.[15][16][17] The presence of a single N-H stretching peak confirms the secondary nature of the amide.[16]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which aids in structural confirmation.
Predicted Fragmentation Pattern (Electron Ionization - EI)
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Molecular Ion (M⁺): A peak corresponding to the molecular weight (C₁₉H₂₃NO, MW = 281.40). Due to the nitrogen rule, an odd molecular weight is expected.
-
Major Fragments:
-
Acylium Ion: Cleavage of the N-CO bond is a common fragmentation pathway for amides, which would yield a stable acylium ion.[18][19]
-
Tropylium Ion: A peak at m/z 91, characteristic of a benzyl group, is highly probable.
-
McLafferty Rearrangement: The hexanamide chain could undergo a McLafferty rearrangement.[20]
-
High-Resolution Mass Spectrometry (HRMS): Would be used to confirm the exact molecular formula.
Absolute Configuration and Enantiomeric Purity
Confirming the (R)-configuration and determining the enantiomeric excess (ee) is paramount.
-
X-Ray Crystallography: This is the definitive method for determining the absolute configuration of a crystalline solid.[21][22] However, it requires obtaining a single crystal of suitable quality. The presence of only light atoms (C, H, N, O) can make the determination challenging without anomalous dispersion from a heavier atom.[23]
-
NMR with Chiral Agents: A more routine method involves NMR spectroscopy using either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA).[24]
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique separates the enantiomers on a chiral stationary phase, allowing for their quantification.[24]
Physicochemical Properties
The physical and chemical properties dictate the compound's behavior in various applications.
Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expected to be a solid at room temperature with a defined melting point. |
| Solubility | Likely soluble in organic solvents like DCM, Chloroform, Ethyl Acetate; poorly soluble in water. |
| Stability | Generally stable under normal conditions. Amide hydrolysis can occur under strong acidic or basic conditions at elevated temperatures. |
| logP | Predicted to be moderately high due to the benzyl and hexyl groups, indicating good lipophilicity. |
Potential Applications in Drug Development
While specific biological data for (R)-2-benzylhexanamide is unavailable, its structural motifs are present in molecules with known biological activity.
-
Neurological Disorders: Many N-benzyl amide derivatives exhibit potent anticonvulsant activity. The specific stereochemistry can be crucial for efficacy. This suggests that (R)-2-benzylhexanamide could be a candidate for screening in epilepsy and related CNS disorders.
-
Modulation of Amino Acid Transporters: Structurally related compounds, such as (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, have been identified as positive allosteric modulators (PAMs) of the Excitatory Amino Acid Transporter 2 (EAAT2). This transporter is vital for clearing glutamate from the synapse, and its modulation is a therapeutic strategy for conditions involving excitotoxicity.
Detailed Methodologies & Workflows
Workflow for Structural Elucidation and Purity Assessment
Caption: Comprehensive workflow for characterization.
Conclusion
(R)-2-benzylhexanamide represents a molecule of significant interest, embodying key structural features relevant to medicinal chemistry. This guide outlines a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential application. The detailed protocols and workflows provide a self-validating system for researchers to apply, ensuring scientific rigor in the investigation of this and similar chiral amides. The true potential of (R)-2-benzylhexanamide will be unlocked through the empirical execution of these described methodologies, contributing valuable knowledge to the field of drug discovery and development.
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